![molecular formula C13H17NO3S B12575529 N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine CAS No. 192227-89-7](/img/structure/B12575529.png)
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine is a compound that belongs to the class of N-acetylated amino acids It is derived from L-cysteine, an amino acid that contains a thiol group, and is modified with an acetyl group and a 4-methylphenylmethyl group
准备方法
合成路线和反应条件
N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸的合成通常涉及L-半胱氨酸与乙酰化剂和4-甲基苯基甲基卤化物的反应。反应条件通常包括使用碱来促进亲核取代反应。该过程可概括如下:
L-半胱氨酸的乙酰化: L-半胱氨酸在碱(如氢氧化钠)存在下与乙酸酐或乙酰氯反应,形成N-乙酰-L-半胱氨酸。
取代反应: 然后将N-乙酰-L-半胱氨酸在碱存在下与4-甲基苯基甲基卤化物(例如,4-甲基苄基氯)反应,形成N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸。
工业生产方法
N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高生产过程的效率和产量。
化学反应分析
反应类型
N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸可以进行各种化学反应,包括:
氧化: 巯基可以被氧化形成二硫化物或磺酸。
还原: 该化合物可以被还原形成相应的硫醇。
取代: 在适当条件下,乙酰基可以被其他酰基取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用二硫苏糖醇(DTT)或硼氢化钠等还原剂。
取代: 碱存在下的酰氯或酸酐可以促进取代反应。
主要形成的产物
氧化: 二硫化物或磺酸。
还原: 硫醇衍生物。
取代: 根据所用酰化剂的不同,各种N-酰基衍生物。
科学研究应用
N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在涉及巯基的细胞过程中的潜在作用。
医学: 研究其抗氧化特性和潜在的治疗应用。
工业: 用于生产特种化学品和药品。
作用机制
N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸的作用机制涉及其通过巯基与分子靶标的相互作用。巯基可以进行氧化还原反应,这对于维持细胞氧化还原平衡至关重要。此外,该化合物可以与酶和蛋白质相互作用,调节其活性并发挥作用。
相似化合物的比较
类似化合物
N-乙酰-L-半胱氨酸: N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸合成的前体,以其抗氧化特性而闻名。
S-甲基-L-半胱氨酸: 结构类似,但缺少乙酰基。
N-乙酰-S-苯基甲基-L-半胱氨酸: 类似,但使用苯基甲基基团代替4-甲基苯基甲基基团。
独特性
N-乙酰-S-[(4-甲基苯基)甲基]-L-半胱氨酸的独特性在于同时存在乙酰基和4-甲基苯基甲基基团,赋予其独特的化学和生物学特性。
属性
CAS 编号 |
192227-89-7 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-3-5-11(6-4-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI 键 |
GIZNISHGKBUYFW-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


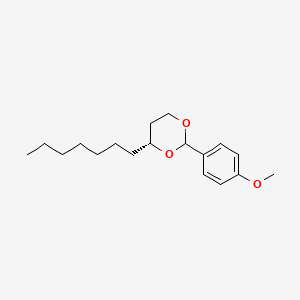
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
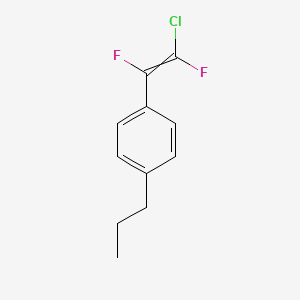
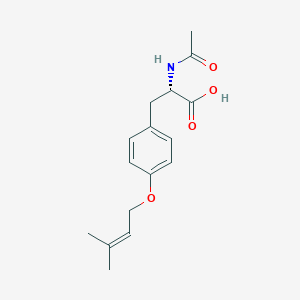
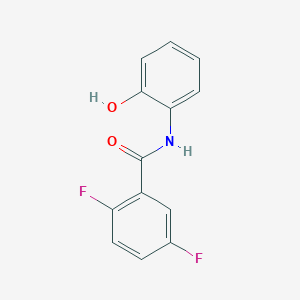
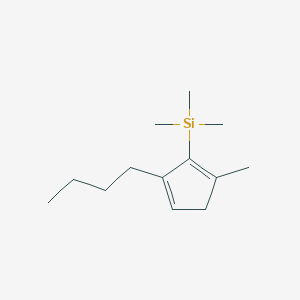

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)


![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
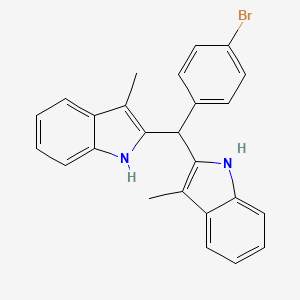
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
